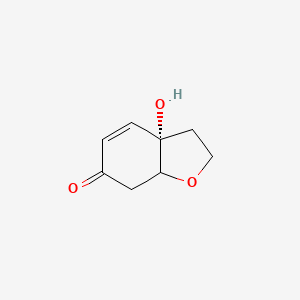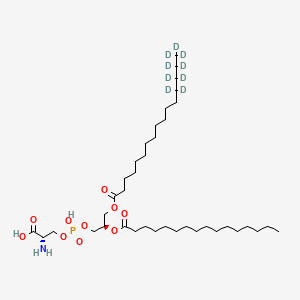
Toremifene-d6 (citrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Toremifene-d6 (citrate): is a deuterium-labeled form of Toremifene citrate, a second-generation selective estrogen receptor modulator (SERM). Toremifene citrate is primarily used in the treatment of estrogen receptor-positive breast cancer. The deuterium labeling in Toremifene-d6 (citrate) is used to study the pharmacokinetics and metabolic profiles of the drug, as deuterium can alter the metabolic pathways and improve the stability of the compound .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Toremifene-d6 (citrate) involves the deuteration of Toremifene citrate. The process typically includes the introduction of deuterium atoms into the Toremifene molecule. This can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of catalysts like palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Toremifene-d6 (citrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium-labeled compound. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure compliance with regulatory standards .
化学反应分析
Types of Reactions: Toremifene-d6 (citrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with altered pharmacokinetic properties.
Substitution: Substitution reactions involve the replacement of functional groups with deuterium atoms
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts like palladium on carbon (Pd/C) and deuterium gas (D2) are used.
Substitution: Deuterated solvents and reagents are employed to facilitate the exchange of hydrogen with deuterium
Major Products: The major products formed from these reactions include deuterated metabolites and analogs of Toremifene, which are used to study the pharmacokinetics and metabolic pathways of the drug .
科学研究应用
Chemistry: Toremifene-d6 (citrate) is used as a tracer in chemical studies to understand the metabolic pathways and stability of Toremifene. The deuterium labeling helps in tracking the compound’s behavior in various chemical reactions .
Biology: In biological research, Toremifene-d6 (citrate) is used to study the interaction of Toremifene with estrogen receptors and its effects on cellular processes. The deuterium labeling provides insights into the drug’s mechanism of action and its metabolic fate in biological systems .
Medicine: Toremifene-d6 (citrate) is used in clinical studies to evaluate the pharmacokinetics and pharmacodynamics of Toremifene. The deuterium labeling helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Industry: In the pharmaceutical industry, Toremifene-d6 (citrate) is used in the development and optimization of Toremifene-based therapies. The deuterium labeling aids in improving the drug’s stability and efficacy .
作用机制
Toremifene-d6 (citrate) exerts its effects by binding to estrogen receptors and modulating their activity. The compound can act as an estrogen agonist or antagonist, depending on the target tissue. In breast tissue, Toremifene acts as an antiestrogen, inhibiting the growth of estrogen receptor-positive breast cancer cells. The deuterium labeling does not alter the fundamental mechanism of action but provides a tool to study the drug’s behavior in vivo .
相似化合物的比较
Tamoxifen: Another SERM used in the treatment of breast cancer. .
Raloxifene: A SERM used in the prevention of osteoporosis and breast cancer. .
Uniqueness of Toremifene-d6 (citrate): Toremifene-d6 (citrate) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings .
属性
分子式 |
C32H36ClNO8 |
|---|---|
分子量 |
604.1 g/mol |
IUPAC 名称 |
2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i1D3,2D3; |
InChI 键 |
IWEQQRMGNVVKQW-ZOPMLFCHSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
规范 SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)








![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)

